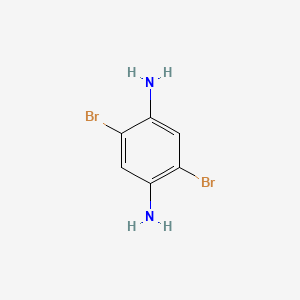

2,5-Dibromobenzene-1,4-diamine

Description

Significance of Aryl Diamine Scaffolds in Organic Synthesis

Aryl diamine scaffolds, particularly the phenylenediamine core, are of paramount importance in organic synthesis due to their inherent reactivity and structural versatility. The presence of two amino groups on an aromatic ring provides multiple reaction sites for building complex molecules. These scaffolds are fundamental building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials. For instance, o-phenylenediamine (B120857) is a key precursor in the synthesis of benzodiazepines, a class of psychoactive drugs. rsc.org The strategic placement of the amino groups allows for the construction of heterocyclic systems and polymers with tailored properties. Furthermore, phenylenediamine-based structures are utilized as ligands to create glycocyclophanes for studying lectin binding, which is crucial in understanding cellular recognition processes. rsc.org The ability of the diamine to act as a flexible or rigid linker is a key design element in supramolecular chemistry and drug discovery. rsc.org

Overview of Dihalo-Substituted Aromatic Systems in Contemporary Chemistry

Dihalo-substituted aromatic systems are crucial intermediates in modern synthetic chemistry, primarily due to the reactivity of the carbon-halogen bonds. Halogens, particularly bromine and iodine, are excellent leaving groups in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This functionality allows for the straightforward introduction of a wide range of substituents, enabling the construction of complex molecular frameworks. chemscene.com The presence of two halogen atoms on an aromatic ring offers the potential for sequential or double cross-coupling reactions, leading to the formation of extended π-conjugated systems, which are of great interest in materials science for applications in electronics and photonics. The electronic properties of the aromatic ring can be fine-tuned by the nature and position of the halogen atoms. The study of dearomatization reactions of aromatic compounds, including halogenated ones, is also a significant area of research, providing pathways to three-dimensional molecules from flat aromatic precursors. researchgate.net

Research Trajectories for 2,5-Dibromobenzene-1,4-diamine in Chemical Science

This compound is emerging as a valuable building block in several areas of chemical science. Its structure, featuring two nucleophilic amino groups and two reactive bromine atoms on a phenylenediamine scaffold, makes it a highly versatile precursor. One of the most promising research directions for this compound is in the field of materials science, specifically as a monomer or linker for the synthesis of Covalent Organic Frameworks (COFs). cd-bioparticles.net COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The diamine functionality allows for the formation of imine-linked or amide-linked frameworks, while the bromine atoms can serve as sites for post-synthetic modification to tune the properties of the material.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis and materials science.

| Property | Value | Reference |

| CAS Number | 25462-61-7 | nih.govsigmaaldrich.com |

| Molecular Formula | C₆H₆Br₂N₂ | nih.gov |

| Molecular Weight | 265.93 g/mol | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 187-188 °C | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the bromination of p-phenylenediamine (B122844) being a common method.

A detailed procedure involves the direct bromination of p-phenylenediamine using bromine in glacial acetic acid. lu.se This method offers a direct route to the desired product.

Another synthetic approach involves a multi-step sequence starting from 1,4-dibromobenzene (B42075). This pathway includes nitration to form 2,5-dibromonitrobenzene, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations to yield the final product. google.comchemicalbook.com

Applications in Advanced Synthesis

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of various functional molecules and materials.

As a Linker in Porous Organic Materials

The diamine functionality of this compound is particularly useful for the construction of porous organic materials like Covalent Organic Frameworks (COFs). cd-bioparticles.net The condensation reaction of the diamine with aldehydes or other complementary monomers leads to the formation of robust, porous networks with high surface areas.

| Application Area | Synthetic Strategy | Resulting Material | Potential Use |

| Covalent Organic Frameworks (COFs) | Condensation with aldehydes | Imine-linked porous polymers | Gas storage, separation, catalysis |

In Coordination Chemistry

The amino groups in this compound can act as ligands, coordinating to metal ions to form a variety of coordination complexes and Metal-Organic Frameworks (MOFs). The synthesis of Schiff bases from this diamine and their subsequent complexation with metals like zinc has been reported, leading to new metal-organic structures with potential catalytic or material applications. bohrium.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dibromobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFBGMMDLNKGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612495 | |

| Record name | 2,5-Dibromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-61-7 | |

| Record name | 2,5-Dibromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromobenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2,5 Dibromobenzene 1,4 Diamine

Strategies for Regioselective Halogenation of Precursors

A key challenge in the synthesis of 2,5-Dibromobenzene-1,4-diamine is the precise installation of two bromine atoms at the 2 and 5 positions of a 1,4-diaminobenzene scaffold. This requires a careful selection of starting materials and reaction conditions to control the regioselectivity of the halogenation reaction.

Bromination of Substituted Benzene (B151609) Derivatives

One viable strategy commences with the protection of the highly activating amino groups of p-phenylenediamine (B122844) through acetylation to form N,N'-diacetyl-p-phenylenediamine. This moderation of the activating potential of the amino groups is essential to prevent over-bromination and to direct the incoming electrophiles to the desired positions. The subsequent bromination of the diacetylated compound in a suitable solvent system, such as acetic acid, with a brominating agent like molecular bromine, leads to the introduction of bromine atoms onto the aromatic ring.

The hydrolysis of the resulting 2,5-dibromo-N,N'-diacetyl-p-phenylenediamine, typically under acidic or basic conditions, then yields the final product, this compound.

Influence of Activating Groups on Electrophilic Aromatic Substitution Pathways

The regiochemical outcome of the bromination of N,N'-diacetyl-p-phenylenediamine is governed by the electronic and steric effects of the acetamido groups. The acetamido group is an ortho, para-directing group due to the ability of the nitrogen's lone pair of electrons to participate in resonance with the aromatic ring, thereby stabilizing the arenium ion intermediate with the positive charge at the ortho and para positions. google.comorganic-chemistry.org

However, the acetamido group is a less powerful activating group than a simple amino group because the lone pair on the nitrogen is also delocalized onto the adjacent carbonyl oxygen. google.comorganic-chemistry.org This moderation of reactivity is advantageous in preventing polysubstitution. While the acetamido group directs to both ortho and para positions, the substitution occurs ortho to the acetamido groups (which are the 2 and 5 positions of the parent p-phenylenediamine ring) due to the para position being already substituted. The steric bulk of the acetamido groups can also influence the regioselectivity, though in the case of the relatively small bromine electrophile, electronic effects are generally dominant. sciencemadness.org

Reductive Synthesis Routes to this compound

An alternative and widely employed synthetic pathway to this compound involves the reduction of a dinitro precursor, 2,5-dibromo-1,4-dinitrobenzene. This route benefits from the well-established methodologies for the reduction of aromatic nitro compounds.

This precursor can be synthesized starting from 1,4-dibromobenzene (B42075). The first step is a nitration reaction to produce 2,5-dibromonitrobenzene. researchgate.net A subsequent nitration step would then yield the desired 2,5-dibromo-1,4-dinitrobenzene.

Catalytic Hydrogenation of Nitro-Substituted Aromatic Compounds

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. The reduction of 2,5-dibromo-1,4-dinitrobenzene can be carried out using hydrogen gas in the presence of a metal catalyst. Platinum-based catalysts, such as platinum dioxide (Adams' catalyst), are particularly effective for the reduction of nitro compounds to amines. chemicalbook.com The reaction is typically performed in a solvent such as ethanol (B145695) or acetic acid under a hydrogen atmosphere. The choice of catalyst is crucial to avoid undesired side reactions, such as hydrodebromination. While palladium catalysts are highly active for hydrogenation, platinum catalysts are often preferred for the reduction of nitroarenes to minimize hydrogenolysis of halogen substituents. chemicalbook.com

| Dinitro Compound | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield of Diamine (%) | Reference |

|---|---|---|---|---|---|---|

| m-Dinitrobenzene | Pt/TiO2 | Ethanol | 70 | 0.82 | ~60 | researchgate.net |

| m-Dinitrobenzene | Pt/Al2O3 | Ethanol | 70 | 0.82 | - | researchgate.net |

Metal-Mediated Reduction of Dinitrobenzene Intermediates

A classic and robust method for the reduction of aromatic nitro compounds is the use of a metal in the presence of an acid. The most common systems for this transformation are tin (Sn) or iron (Fe) with hydrochloric acid (HCl). scispace.comvedantu.com The reduction of 2,5-dibromo-1,4-dinitrobenzene with these reagents proceeds through a series of electron transfer steps from the metal to the nitro groups, with the acid serving as a proton source.

The general procedure involves dissolving the dinitro compound in a suitable solvent, such as ethanol, and then adding the metal and concentrated hydrochloric acid. scispace.com The reaction mixture is typically heated to facilitate the reduction. The use of iron in acidic media is often favored due to its lower cost and the formation of iron salts that are generally less environmentally problematic than tin salts. researchgate.netvedantu.comcommonorganicchemistry.com

| Nitro Compound | Reducing System | Solvent | Reaction Time (h) | Yield of Amine (%) | Reference |

|---|---|---|---|---|---|

| Aryl nitro compounds | Fe/HCl | Ethanol/Water/Acetic Acid | 1-2 | 39-98 | scispace.com |

| Aryl nitro compounds | SnCl2·2H2O | Ethanol | 2 | 26-76 | scispace.com |

| Nitroarenes | Fe/CaCl2 | - | - | Excellent | organic-chemistry.org |

Optimization of Reaction Conditions for Amine Formation

The efficiency and selectivity of the reduction of 2,5-dibromo-1,4-dinitrobenzene to this compound are highly dependent on the reaction conditions. For catalytic hydrogenation, factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure need to be carefully optimized to maximize the yield of the desired diamine while minimizing side reactions like dehalogenation. Studies on the hydrogenation of similar dinitrobenzene derivatives have shown that the nature of the catalyst support can also significantly influence the reaction outcome. researchgate.net

In the case of metal-mediated reductions, the stoichiometry of the metal and acid, the reaction temperature, and the reaction time are critical parameters. For instance, in the reduction of aryl nitro compounds with iron, the use of co-solvents and additives can enhance the reaction rate and yield. scispace.com Optimization studies often involve screening different metals, acid concentrations, and temperature profiles to identify the conditions that provide the highest conversion and selectivity to the desired diamine.

Novel Synthetic Approaches and Methodological Advancements

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented in current literature, the exploration of streamlined synthetic routes from readily available starting materials is a significant area of advancement. Research efforts are geared towards reducing the number of synthetic steps, minimizing waste, and avoiding harsh reaction conditions typically associated with classical multi-step syntheses.

A plausible and commonly referenced pathway to this compound involves a multi-step sequence. This conventional route often begins with the nitration of 1,4-dibromobenzene to yield 2,5-dibromonitrobenzene. This intermediate is then subjected to reduction to form 2,5-dibromoaniline (B181072). The subsequent introduction of the second amino group to achieve the final diamine product presents a synthetic challenge that researchers are actively working to address through more efficient methodologies. Another potential precursor, N-(2,5-dibromo-4-nitrophenyl)acetamide, also points to a multi-step synthetic strategy involving protection, nitration, reduction, and deprotection steps.

One-Pot Reaction Strategies for Diamine Formation

The concept of a "one-pot" synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. While a dedicated one-pot synthesis for this compound is yet to be widely reported, the principles of this approach can be applied to streamline the conventional multi-step process.

Current research into the one-pot synthesis of other substituted phenylenediamines provides a foundation for developing similar strategies for this compound. These studies often employ catalytic systems that can facilitate multiple transformations in a single pot, offering a promising avenue for future research.

Evaluation of Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact. The synthesis of this compound can be evaluated against these principles to identify areas for improvement. Key metrics for this evaluation include atom economy, E-factor (environmental factor), and the use of hazardous reagents and solvents.

E-Factor: The E-factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. A lower E-factor indicates a more environmentally friendly process. Traditional syntheses often involve stoichiometric reagents and multiple purification steps, leading to high E-factors. The adoption of catalytic methods and the reduction of solvent usage are key strategies to lower the E-factor for the synthesis of this compound.

The table below provides a comparative analysis of a hypothetical conventional synthesis versus a potential greener alternative for the production of this compound, highlighting key green chemistry metrics.

| Metric | Conventional Synthesis (Hypothetical) | Potential Green Synthesis (Theoretical) |

| Starting Material | 1,4-Dibromobenzene | 1,4-Phenylenediamine |

| Key Transformations | Nitration, Reduction, Amination (multi-step) | Direct Catalytic Bromination (fewer steps) |

| Reagents | Strong acids (H₂SO₄, HNO₃), Metal reductants (e.g., Sn/HCl) | Molecular bromine or a bromide source with a mild oxidant, Catalyst |

| Solvents | Volatile organic solvents (e.g., dichloromethane, diethyl ether) | Greener solvents (e.g., ethanol, water) or solvent-free conditions |

| Atom Economy | Lower | Potentially Higher |

| E-Factor | Higher | Potentially Lower |

| Byproducts | Acidic waste, Metal salts | Water, Recoverable catalyst |

Mechanistic Considerations for Greener Synthesis:

Understanding the reaction mechanisms is paramount for designing more sustainable synthetic routes. For instance, the electrophilic bromination of an aromatic ring, a key step in some potential syntheses, can proceed through different mechanisms. Recent computational studies have suggested that an addition-elimination pathway may be more favorable than the classically taught SEAr mechanism involving a Wheland intermediate. This deeper mechanistic understanding can guide the selection of catalysts and reaction conditions that favor higher selectivity and efficiency, thereby aligning with the principles of green chemistry.

By focusing on the development of one-pot strategies and rigorously applying green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible, paving the way for its broader application in various scientific and technological fields.

Advanced Spectroscopic and Structural Elucidation Studies of 2,5 Dibromobenzene 1,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2,5-Dibromobenzene-1,4-diamine reveals distinct signals corresponding to the aromatic and amine protons. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the four amine protons. This results in a simplified spectrum.

Interactive Data Table: ¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| 3,6-dibromobenzene-1,2-diamine | CDCl₃ | Aromatic CH | 6.84 | s |

| 3,6-dibromobenzene-1,2-diamine | CDCl₃ | Amine NH₂ | 3.89 | bs |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | Acetone-d₆ | Aromatic CH | 7.57 | s |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | Acetone-d₆ | Aromatic CH | 7.27 | s |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | Acetone-d₆ | Amine NH₂ | 5.34 | s |

s = singlet, bs = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Due to the symmetry of this compound, only three distinct signals are expected in its ¹³C NMR spectrum: one for the two carbon atoms bearing the bromine atoms, one for the two carbon atoms bonded to the amine groups, and one for the two carbons that are unsubstituted.

For the related isomer, 3,6-dibromobenezene-1,2-diamine, the ¹³C NMR spectrum in CDCl₃ shows signals at 133.7 ppm, 123.2 ppm, and 109.6 ppm rsc.org. In a derivative, (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline, the carbon signals appear at various shifts, with the carbon attached to the imine group showing a signal at 156.2 ppm nih.gov. The carbons of the dibrominated ring in this derivative are observed at 142.6 ppm, 140.0 ppm, 122.2 ppm, 120.7 ppm, 119.0 ppm, and 108.2 ppm nih.gov.

Interactive Data Table: ¹³C NMR Data for a this compound Derivative

| Compound | Solvent | Carbon Type | Chemical Shift (δ, ppm) |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | CDCl₃ | C=N | 156.2 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | CDCl₃ | Aromatic C | 142.6 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | CDCl₃ | Aromatic C | 140.0 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | CDCl₃ | Aromatic C | 122.2 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | CDCl₃ | Aromatic C | 120.7 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)aniline) | CDCl₃ | Aromatic C | 119.0 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline) | CDCl₃ | Aromatic C | 108.2 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the N-H stretching of the primary amine groups and C-H and C=C stretching of the aromatic ring. Typically, the N-H stretching vibrations appear as a doublet in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is expected to appear in the lower wavenumber region, typically below 800 cm⁻¹.

For instance, in the synthesis of this compound from its dinitro precursor, the disappearance of the characteristic -NO₂ stretching bands at 1505 and 1346 cm⁻¹ confirms the successful reduction to the amine group nih.gov. A derivative of this compound, (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline, exhibits FT-IR peaks at 3466 cm⁻¹ and 3306 cm⁻¹ (N-H stretching) and 1630 cm⁻¹ and 1570 cm⁻¹ (C=N and C=C stretching) nih.gov.

Interactive Data Table: FT-IR Data for a this compound Derivative

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | N-H Stretch | 3466, 3306 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | C=N Stretch | 1630 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | Aromatic C=C Stretch | 1570 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the benzene (B151609) ring are often more intense in the Raman spectrum. The C-Br stretching vibrations are also typically strong in Raman spectra. The application of Surface-Enhanced Raman Spectroscopy (SERS) can be particularly useful for studying derivatives of this compound, especially when they are part of larger molecular systems deposited on metallic nanoparticles nih.gov.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound, thereby confirming its elemental composition. For this compound, the presence of two bromine atoms leads to a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in three molecular ion peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1.

The calculated molecular weight of this compound (C₆H₆Br₂N₂) is approximately 265.93 g/mol nih.gov. Electron ionization mass spectrometry (EI-MS) of Schiff base derivatives of this compound clearly shows this isotopic pattern. For example, a dimeric derivative shows peaks at m/z 500 [M-2]⁺, 502 [M]⁺, and 504 [M+2]⁺, while a monomeric derivative exhibits peaks at m/z 353 [M-2]⁺, 355 [M]⁺, and 357 [M+2]⁺ nih.gov.

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

| Compound | Ion Type | m/z |

| (1E,1′E)-N,N′-(2,5-dibromo-1,4-phenylene)bis(1-(4-methoxyphenyl)methanimine) | [M-2]⁺ | 500 |

| (1E,1′E)-N,N′-(2,5-dibromo-1,4-phenylene)bis(1-(4-methoxyphenyl)methanimine) | [M]⁺ | 502 |

| (1E,1′E)-N,N′-(2,5-dibromo-1,4-phenylene)bis(1-(4-methoxyphenyl)methanimine) | [M+2]⁺ | 504 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | [M-2]⁺ | 353 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | [M]⁺ | 355 |

| (E)-2,5-dibromo-4-((pyridin-4-ylmethylene)amino)aniline | [M+2]⁺ | 357 |

Electron Ionization Mass Spectrometry (EI-MS)

The molecular ion peak (M⁺) for this compound would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Consequently, the molecular ion region will exhibit a triplet of peaks corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

The fragmentation of this compound under EI conditions would likely involve the following pathways:

Loss of a bromine atom: A significant fragment would arise from the cleavage of a C-Br bond, resulting in an ion at [M-Br]⁺.

Loss of an amino group: Fragmentation could also occur via the loss of an amino radical (•NH₂), leading to a fragment at [M-NH₂]⁺.

Loss of HCN: A common fragmentation pathway for anilines involves the elimination of a molecule of hydrogen cyanide (HCN) from the aromatic ring after initial fragmentation.

Formation of doubly charged ions: Aromatic compounds, particularly those with nitrogen atoms, can form stable doubly charged ions, which would appear at half the mass-to-charge ratio (m/z) in the spectrum. The study of doubly charged ions in N,N'-alkyl substituted phenylenediamines has shown their utility in differentiating structural isomers. mit.edu

For comparison, the EI-MS of 1,4-dibromo-2,5-dimethylbenzene (B47692) shows a prominent molecular ion peak, demonstrating the stability of the dibrominated benzene ring system. nist.gov Similarly, studies on other dibrominated heterocyclic compounds, such as 3-substituted-6,8-dibromo coumarins, have highlighted the characteristic M⁺, M+2, and M+4 isotopic clusters. worldwidejournals.com

Table 1: Predicted Major EI-MS Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₆H₆Br₂N₂]⁺ | 264, 266, 268 | Molecular ion (M⁺) triplet |

| [C₆H₆BrN₂]⁺ | 187, 189 | Loss of a bromine atom |

| [C₆H₅Br₂N]⁺ | 250, 252, 254 | Loss of an amino radical |

| [C₅H₄Br₂]⁺ | 237, 239, 241 | Loss of HCN from [M-NH₂]⁺ |

Note: The m/z values are based on the most abundant isotopes and will show isotopic patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS is crucial for confirming its molecular formula, C₆H₆Br₂N₂.

While specific experimental HRMS reports for this compound are sparse, the calculated masses are well-established. nih.gov The use of HRMS has been confirmed in the characterization of related compounds, such as 3,6-dibromopyridazine-4,5-diamine, underscoring its importance in the unambiguous identification of such molecules. mdpi.com Furthermore, in the synthesis of covalent organic frameworks utilizing this compound, high-resolution inductively coupled plasma mass spectrometry (ICP-MS) was used to confirm the absence of metallic residues. researchgate.net

Table 2: Calculated High-Resolution Mass Data for this compound

| Parameter | Calculated Value | Reference |

| Molecular Formula | C₆H₆Br₂N₂ | nih.gov |

| Exact Mass | 265.88772 Da | nih.gov |

| Monoisotopic Mass | 263.88977 Da | nih.govuni.lu |

The exact mass is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), while the monoisotopic mass is the sum of the masses of the principal isotopes. HRMS can distinguish between these and provide an experimental mass that is typically within a few parts per million (ppm) of the calculated value, thus confirming the elemental composition. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. uni.lu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of Crystalline Forms

As of the latest literature surveys, a single-crystal X-ray structure of this compound has not been reported. However, the crystal structures of several closely related derivatives have been determined, which allows for a reliable estimation of its expected molecular geometry.

A notable example is 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene, which shares the same 2,5-dibromo-1,4-disubstituted benzene core. researchgate.net The analysis of this and other similar structures reveals a planar or near-planar benzene ring, as is typical for such aromatic systems. The C-Br bond lengths in these structures are generally in the range of 1.88-1.92 Å, and the C-N bond lengths in related aniline (B41778) derivatives are typically around 1.38-1.42 Å. The bond angles within the benzene ring are expected to be close to 120°, with some distortion due to the electronic effects of the bromo and amino substituents.

Table 3: Crystallographic Data for a Derivative: 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈Br₂O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.1957(13) | researchgate.net |

| b (Å) | 13.402(4) | researchgate.net |

| c (Å) | 11.160(3) | researchgate.net |

| β (°) | 99.645(10) | researchgate.net |

| Volume (ų) | 618.7(3) | researchgate.net |

| Z | 2 | researchgate.net |

This data is for a derivative and serves as a model for the core structure.

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state packing of this compound is expected to be governed by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The presence of both amino groups (hydrogen bond donors) and bromine atoms (potential halogen bond donors) makes its supramolecular chemistry particularly interesting.

Hydrogen Bonding: The amino groups are capable of forming N-H···N or N-H···Br hydrogen bonds. In the solid-state structures of related aniline derivatives, extensive networks of hydrogen bonds are commonly observed, often leading to the formation of tapes or sheets. rsc.org For instance, in the crystal structure of certain anilinotripyrrins, intermolecular hydrogen bonding between an aniline N-H group and an imine nitrogen atom dictates the formation of a double-helical structure. rsc.org

Halogen Bonding: The bromine atoms on the benzene ring can participate in halogen bonding, where the electropositive region on the pole of the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a nitrogen lone pair or another bromine atom. Studies on brominated aromatic compounds have shown the significance of Br···S, Br···O, Br···N, and Br···Br interactions in directing the crystal packing. rsc.org

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are common in planar aromatic molecules and can occur in a face-to-face or offset fashion.

Reactivity and Chemical Transformations of 2,5 Dibromobenzene 1,4 Diamine

Functionalization of Amine Groups

The two primary amine groups (-NH2) on the benzene (B151609) ring are nucleophilic and readily undergo reactions typical of arylamines. These transformations allow for the introduction of a wide range of substituents, modifying the compound's physical and chemical properties.

Schiff Base Condensation Reactions

Primary amines, such as those in 2,5-Dibromobenzene-1,4-diamine, react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.govjocpr.com This reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov Given that the starting material is a diamine, it can react with two equivalents of a carbonyl compound to form a bis-Schiff base. chemprob.org

The general reaction involves refluxing the diamine with two molar equivalents of an aldehyde or ketone, often in a solvent like ethanol (B145695), which facilitates the removal of water and drives the reaction to completion. jocpr.comjocpr.com The resulting bis-Schiff bases are often highly conjugated, colored compounds with applications in coordination chemistry and materials science.

Table 1: Representative Schiff Base Condensation Reaction

| Reactant 1 | Reactant 2 (2 equiv.) | Product (bis-Schiff Base) | Typical Conditions |

| This compound | Aromatic Aldehyde (e.g., Salicylaldehyde) | N,N'-bis(salicylidene)-2,5-dibromobenzene-1,4-diamine | Ethanol, Reflux |

| This compound | Aliphatic Ketone (e.g., Acetone) | N,N'-bis(propan-2-ylidene)-2,5-dibromobenzene-1,4-diamine | Acid or Base Catalyst |

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the amine groups can be functionalized through N-alkylation and N-acylation reactions. These reactions involve the substitution of one or both hydrogen atoms on each amine group with an alkyl or acyl group, respectively.

N-Alkylation involves treating the diamine with an alkylating agent, such as an alkyl halide. The complete N-alkylation of this compound to form N,N,N',N'-tetraethyl-1,4-diamino-2,5-dibromobenzene has been successfully achieved. This exhaustive alkylation requires a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to deprotonate the amines, followed by the addition of an alkyl halide like ethyl bromide. Simpler methods that are effective for other diamines have been reported to be unsuccessful for this particular substrate, indicating that forcing conditions are necessary.

N-Acylation is the reaction of the diamine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. This reaction forms amide linkages. For example, N,N'-diacetyl and N,N'-ditosyl derivatives of this compound have been prepared. These reactions are generally robust and proceed under milder conditions than exhaustive alkylations.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product | Yield | Reference |

| N-Ethylation | Ethyl bromide, NaH, DMSO | N,N,N',N'-Tetraethyl-1,4-diamino-2,5-dibromobenzene | 49% | |

| N-Acetylation | Acetic anhydride | N,N'-(2,5-dibromo-1,4-phenylene)diacetamide | - | |

| N-Tosylation | Tosyl chloride | N,N'-(2,5-dibromo-1,4-phenylene)bis(4-methylbenzenesulfonamide) | - |

Aromatic Substitution Reactions of the Benzene Ring

The reactivity of the benzene ring itself is heavily influenced by the four existing substituents. The two amine groups are powerful activating, ortho-, para-directing groups, while the two bromine atoms are deactivating, ortho-, para-directing groups.

Further Electrophilic Aromatic Substitution Potential

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The combined directing effects of the substituents on this compound determine the position of any further substitution. The two vacant positions on the ring are at C3 and C6.

The amino group at C1 directs ortho (C6) and para (C4, occupied).

The amino group at C4 directs ortho (C3, C5) and para (C1, occupied).

The bromo group at C2 directs ortho (C3) and para (C5, occupied).

The bromo group at C5 directs ortho (C4, C6) and para (C2, occupied).

All four substituents direct incoming electrophiles to the C3 and C6 positions. The strong activating nature of the two amine groups significantly outweighs the deactivating effect of the bromine atoms, making the ring highly activated towards EAS. youtube.com Therefore, reactions such as nitration, halogenation, or sulfonation are expected to proceed readily at these positions. For instance, the nitration of a related compound, N-(2,5-dibromophenyl)acetamide, occurs at the position para to the activating amide group, demonstrating the feasibility of substitution on this ring system. researchgate.net

Nucleophilic Aromatic Substitution with Activated Bromine Sites

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org A key requirement for this reaction is the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgnih.gov

In this compound, the bromine atoms are the potential leaving groups. However, the ring is substituted with two powerful electron-donating amine groups. These groups destabilize the anionic intermediate required for the SNAr mechanism, thus deactivating the ring towards this type of substitution. libretexts.org Consequently, the bromine sites are not considered "activated" for classical SNAr reactions, and this transformation is generally unfavorable under standard conditions. Substitution of the bromine atoms would likely require alternative strategies, such as transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanistic pathways.

Polymerization Reactions and Oligomer Formation

The structure of this compound, with two nucleophilic amine groups and two reactive C-Br bonds, makes it a suitable monomer for synthesizing polymers and oligomers through polycondensation reactions. researchgate.net

The diamine functionality allows it to react with difunctional electrophiles like diacyl chlorides or dicarboxylic acids to form polyamides. researchgate.net This type of step-growth polymerization would lead to linear polymer chains.

Furthermore, the bromine atoms can participate in polymerization through various cross-coupling reactions. For example, palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings could be used to form new carbon-carbon or carbon-nitrogen bonds at the C2 and C5 positions. If reacted with a suitable difunctional coupling partner, this would also lead to polymer formation. The use of a structurally related monomer, 2,5-diamino-1,4-benzenedithiol, to form coordination polymers with transition metals highlights the utility of this general backbone structure in polymer synthesis. rsc.org The ability to react at both the amine and bromide sites also offers the potential for creating cross-linked polymers or more complex, two-dimensional polymer architectures.

Polycondensation Reactions

Polycondensation is a primary method for polymerizing this compound, leveraging the reactivity of its amine groups with suitable co-monomers or the reactivity of its bromine atoms in metal-catalyzed cross-coupling reactions.

The amino groups of this compound can react with acyl chlorides or carboxylic acids to form polyamides, a class of polymers known for their high strength and thermal stability. For instance, the reaction with a diacyl chloride, such as terephthaloyl chloride, in a suitable solvent would yield a brominated polyaramid. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, with the elimination of hydrogen chloride. While specific studies on the polycondensation of this compound with diacyl chlorides are not extensively documented in publicly available literature, the principles of aramid synthesis are well-established. researchgate.netresearchgate.net The presence of bromine atoms on the polymer backbone could potentially enhance properties such as flame retardancy and refractive index.

Similarly, polyimides can be synthesized by reacting this compound with a dianhydride. This two-step process typically involves the formation of a soluble poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide. vt.eduazom.comresearchgate.net The resulting brominated polyimides would be expected to exhibit high thermal stability and chemical resistance, characteristic of this class of polymers. mdpi.com

Palladium-Catalyzed Polycondensations:

Modern synthetic methods offer alternative polycondensation routes that utilize the C-Br bonds of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and can be adapted for polymerization. wikipedia.orgmdpi.comrsc.org

A notable example of a similar polymerization is the Suzuki polycondensation of 2,5-dibromoaniline (B181072) with a fluorene-based diboronate, which yields a conjugated copolymer. nih.gov By analogy, this compound could be copolymerized with an aromatic diboronic acid or its ester in a Suzuki-Miyaura polycondensation to produce a fully aromatic, conjugated polymer. The reaction would involve the palladium-catalyzed coupling of the bromine atoms of the diamine with the boronic acid groups of the co-monomer.

The Buchwald-Hartwig amination is another pertinent palladium-catalyzed reaction that forms a carbon-nitrogen bond. wikipedia.org While typically used for small molecule synthesis, this reaction can be applied to polymerization. For instance, this compound could potentially be polymerized with a primary or secondary diamine under Buchwald-Hartwig conditions to form a poly(arylene amine).

Below is a data table summarizing representative conditions for a hypothetical Suzuki polycondensation reaction involving this compound.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Co-monomer | Aromatic diboronic acid or ester (e.g., 1,4-benzenediboronic acid) | Provides the other building block for the polymer chain. | nih.govresearchgate.net |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) | Catalyzes the C-C bond formation. | nih.govdntb.gov.ua |

| Base | Aqueous solution of Na2CO3 or K2CO3 | Activates the boronic acid and neutralizes the HBr byproduct. | nih.gov |

| Solvent | Biphasic system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., DMF, Dioxane) | Dissolves reactants and facilitates the reaction. | nih.gov |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. | nih.gov |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents oxidation of the palladium catalyst. | nih.gov |

Applications in Advanced Materials Science

Utilization in Covalent Organic Frameworks (COFs) and Related Porous Materials

The rigid and well-defined geometry of 2,5-Dibromobenzene-1,4-diamine makes it an excellent candidate for the construction of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs).

This compound serves as a key linear monomer in the synthesis of COFs through condensation reactions. For instance, it can be reacted with aldehydes, such as 1,3,5-triformylphloroglucinol (Tp), to form halogenated COFs. rsc.org The synthesis is often carried out via a microwave-assisted solvothermal route, using a catalyst like acetic acid in a solvent mixture such as n-butanol and o-dichlorobenzene. rsc.org This process results in the formation of a stable, porous framework. rsc.org The bromine atoms on the diamine monomer can also be leveraged in post-synthetic modifications or can be replaced through reactions like the Suzuki-Miyaura coupling to introduce other functional groups. amazonaws.comresearchgate.netresearchgate.net

A study detailed the synthesis of a COF, termed TpPaBr, through the condensation of this compound (PaBr) with 1,3,5-triformylphloroglucinol (Tp). rsc.org The reaction yielded a brown powder with high thermal stability. rsc.org

| Monomers | Reaction Conditions | Resulting COF | Reference |

| This compound (PaBr), 1,3,5-triformylphloroglucinol (Tp) | Microwave-assisted, 120 °C, 1 h; n-butanol/o-dichlorobenzene, acetic acid | TpPaBr | rsc.org |

| This compound, 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene | Stille cross-coupling reaction | Prepoly-1 | thieme-connect.com |

The bromine atoms present in this compound can influence the stacking behavior of the COF layers through halogen bonding and other non-covalent interactions. This can affect the interlayer spacing and, consequently, the material's porosity. For example, in the TpPaX series of COFs (where X = F, Cl, Br, H), the different halogen substituents led to variations in morphology, from flake foam and slender fibers to curved ultra-flaky shapes. rsc.org Nitrogen sorption isotherms for these materials confirmed their porous nature. rsc.org

This compound is also a valuable monomer for the synthesis of Conjugated Microporous Polymers (CMPs). These materials, similar to COFs, possess extended π-conjugation and porous structures but are typically amorphous. The presence of bromine atoms in the diamine monomer provides reactive sites for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, which are commonly used to construct the porous network of CMPs.

For example, this compound has been used in Suzuki-Miyaura coupling reactions to synthesize polymers. researchgate.net These reactions create a rigid, cross-linked network that results in a microporous structure. The extended conjugation throughout the polymer backbone, facilitated by the aromatic nature of the diamine, imparts interesting electronic and optical properties to the resulting CMPs.

Integration into Polymer Matrices for Enhanced Properties

The incorporation of this compound into various polymer backbones can significantly enhance their thermal and mechanical properties.

The aromatic structure and the presence of bromine atoms in this compound contribute to the development of polymers with high thermal stability. The rigid benzene (B151609) ring enhances the thermal resistance of the polymer chain, while the bromine atoms can act as flame retardants. When integrated into polymers, this monomer can increase the degradation temperature of the material.

Research has shown that COFs synthesized using this compound exhibit high thermal stability, with thermogravimetric analysis (TGA) indicating stability up to approximately 330 °C in a nitrogen atmosphere. rsc.org Similarly, polymers derived from this diamine, such as those synthesized for potential use in ladder-type polymers, have demonstrated excellent stability. thieme-connect.com

The rigid nature of the this compound monomer can be exploited to create polymers with enhanced mechanical strength. Its incorporation into a polymer chain restricts segmental motion, leading to a stiffer and more robust material. This is particularly relevant in the production of high-performance polymers for applications in the automotive and electronics industries.

In one instance, this compound was modified by attaching alkyl side chains to the amino groups before polymerization. thieme-connect.com This modification was intended to improve the solubility of the resulting polymers while maintaining the rigidity of the backbone, allowing for easier processing without sacrificing the desired mechanical properties. thieme-connect.com

Role in Optoelectronic and Electronic Materials

This compound serves as a critical intermediate in the creation of organic electronic and optoelectronic materials. Its electron-rich aromatic system and reactive sites are fundamental to constructing the conjugated systems necessary for these applications.

While direct application in OLEDs is part of a broader research context, the structural motifs derived from diamine compounds are relevant to the development of materials for organic electronics. smolecule.combldpharm.com The core structure is suitable for creating conjugated polymers and other organic molecules that are foundational to OLED technology. smolecule.comsmolecule.com The compound's derivatives are explored for their potential in developing materials for organic light-emitting diodes (OLEDs) due to their aromatic and amine functionalities. smolecule.com

The utility of this compound extends to other areas of optoelectronics. Research has highlighted its use in synthesizing fluorescent quinoxaline (B1680401) derivatives which have potential optoelectronic applications. Furthermore, the electronic properties of related dinitro-dibromobenzene compounds make them suitable for investigation in liquid crystal displays (LCDs). Its role as a monomer for conductive polymers also points to its utility in a range of electronic materials.

Interactive Data Table: Applications in Optoelectronics

| Application Area | Specific Use | Related Derivative/Concept |

| Organic Electronics | Building block for conjugated polymers | Organic Light-Emitting Diodes (OLEDs) smolecule.comsmolecule.com |

| Optoelectronics | Synthesis of fluorescent molecules | Fluorescent quinoxaline derivatives |

| Display Technology | Intermediate for liquid crystal components | 1,4-Dinitro-2,5-dibromobenzene |

Application as an Intermediate for Functional Molecules

The reactivity of the amine and bromo groups on the benzene ring makes this compound a versatile intermediate for constructing more complex, functional organic molecules.

This compound is employed as a key starting material in the synthesis of N-donor ligands for creating supramolecular structures. lu.se Specifically, it has been used in research aimed at synthesizing organic-linker ligands for the self-assembly of metal-organic cages (MOCs). lu.se MOCs are discrete, cage-like structures with potential applications in molecular containment and catalysis. lu.se The diamine is also a precursor for developing complex molecular scaffolds, such as 1,4-dihydropyridines (1,4-DHPs), which are significant in medicinal chemistry. beilstein-journals.org The synthesis of resveratrol-Schiff base derivatives, which are complex organic scaffolds, has been accomplished using this compound as an intermediate. nih.gov

The compound serves as an important intermediate in the chemical industry for the production of dyes and pigments. chemicalbook.com Its reactive amine groups can undergo reactions to form larger, colored molecules. It is specifically noted for its use in creating azo dyes and other colorants. The compound's structure is a foundational component for various organic pigments. bldpharm.com

Coordination Chemistry and Supramolecular Assembly Applications

Ligand Design and Metal Complexation Chemistry

The two amine groups on the benzene (B151609) ring position 2,5-Dibromobenzene-1,4-diamine as a versatile ligand for coordinating with metal ions. The electronic properties and spatial arrangement of these donor sites dictate its chelation behavior and its ability to form extended structures.

While specific studies detailing the chelation of this compound are not extensively documented, its behavior can be inferred from related phenylenediamine compounds. The parent molecule, p-phenylenediamine (B122844) (ppda), readily coordinates with transition metals. For instance, ppda (B8574108) reacts with metal chlorides (MCl2, where M = Zn, Cu, Cd) to form coordination network compounds. ul.ie The amine groups act as Lewis bases, donating their lone pair of electrons to the empty orbitals of the transition metal ion.

The presence of two bromine atoms on the this compound ring is expected to significantly influence its coordination properties compared to unsubstituted ppda. The electron-withdrawing nature of bromine reduces the electron density on the benzene ring and, consequently, the basicity of the amine groups. This modulation can affect the stability and electronic structure of the resulting metal complexes. The coordination can lead to various geometries, with the diamine typically acting as a bridging ligand between two metal centers rather than a chelating ligand to a single metal center, due to the para-arrangement of the amine groups.

The ability of this compound to act as a ditopic, bridging ligand is fundamental to the formation of metal-organic complexes and coordination polymers. By connecting multiple metal centers, it can generate one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks.

Studies on analogous ligands demonstrate this potential. For example, a bis(tridentate) ligand derived from benzene-1,4-diamine has been shown to be multifunctional, capable of forming mono-, di-, and poly-nuclear transition-metal complexes. rsc.org Similarly, 2,5-diamino-1,4-benzenedithiol, a related molecule, forms coordination polymers with transition metals where the amino and sulfhydryl groups coordinate to the metal ions, creating extended lamellar structures. rsc.org These examples strongly suggest that this compound is a suitable candidate for constructing coordination polymers. The products isolated from reactions of a modified 1,4-tpbd ligand with iron and nickel are consistent with polymeric formulations, further highlighting the tendency of phenylenediamine derivatives to form such extended networks. rsc.org

| Ligand System | Metal Ions | Resulting Structure | Reference |

| p-Phenylenediamine (ppda) | Zn(II), Cd(II), Cu(II) | 1D Polymeric Chains | ul.ie |

| N,N,N',N'-tetrakis(2-pyridylmethyl)benzene-1,4-diamine | Zn(II), Pd(II), Ru(II), Fe, Ni | Mono-, di-, and poly-nuclear complexes | rsc.org |

| 2,5-diamino-1,4-benzenedithiol (DABDT) | Fe, Co, Ni, Cu, Zn | Organo-soluble coordination polymers | rsc.org |

Supramolecular Architecture through Non-Covalent Interactions

Beyond direct metal coordination, this compound can participate in various non-covalent interactions, which are crucial for building supramolecular architectures in the field of crystal engineering.

Hydrogen bonds are a powerful tool in crystal engineering for directing the assembly of molecules into predictable patterns. The two amine groups of this compound can act as hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This allows for the formation of robust intermolecular N-H···N hydrogen bonds, leading to self-assembly into tapes, sheets, or 3D networks.

In related coordination polymers, such as those formed from 2,5-diamino-1,4-benzenedithiol, hydrogen bonds between the –SH and –NH2 groups of adjacent molecular chains are responsible for the parallel arrangement of the polymer molecules. rsc.org Furthermore, the presence of bromine atoms introduces the possibility of other weak interactions, such as C-H···Br and Br···Br halogen bonds, which have been observed to direct the packing in other brominated aromatic compounds. nih.gov These directional interactions, in concert with traditional hydrogen bonds, provide a versatile toolkit for designing crystalline solids with specific topologies and properties.

The rigid, well-defined geometry of this compound makes it an attractive building block, or "linker," for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While its use in traditional MOFs is not widely reported, it has been identified as a key monomer for the synthesis of COF materials. cd-bioparticles.netbldpharm.com

COFs are a class of porous polymers with crystalline structures built from light elements linked by strong covalent bonds. The diamine can be reacted with other monomers, such as aldehydes, to form imine-linked frameworks. The predictable geometry of the diamine linker allows for the rational design of COFs with tailored pore sizes and functionalities. The bromine atoms can serve as synthetic handles for post-synthetic modification, further functionalizing the COF for specific applications.

| Framework Type | Role of this compound | Potential Linkage | Reference |

| Covalent Organic Frameworks (COFs) | Organic monomer/linker | Imine condensation with aldehydes | cd-bioparticles.netbldpharm.com |

Catalytic Applications of Metal-Diamine Complexes

Metal complexes incorporating diamine ligands are widely explored as catalysts for a variety of organic transformations. The ligands are not merely spectators; they tune the steric and electronic properties of the metal center, thereby influencing its catalytic activity, selectivity, and stability.

While specific catalytic applications of metal complexes derived from this compound are not well-documented in scientific literature, the broader class of metal-diamine complexes is known to be active in several important reactions. These include cross-coupling reactions, oxidations, and polymerizations. nih.govmdpi.commdpi.com For example, manganese complexes with Schiff base ligands derived from diamines have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and styrene. nih.gov The electronic modifications introduced by the bromine substituents on the this compound ligand could potentially enhance catalytic performance by altering the redox potential of the metal center or improving the stability of the catalytic species. However, dedicated research is needed to synthesize and evaluate the catalytic potential of these specific complexes.

Role in Homogeneous Catalysis

The direct role of this compound as a ligand in discrete, soluble metal complexes for homogeneous catalysis is not extensively documented in publicly available research. Scientific literature primarily focuses on the utility of other substituted diamines and aniline (B41778) derivatives for the synthesis of catalytically active coordination compounds.

While not a direct application as a catalytic ligand, a derivative of this compound has been utilized as a reactant in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this instance, 2,5-dibromo-N¹,N⁴-dioctylbenzene-1,4-diamine, synthesized from this compound, was coupled with an azulenylboronate to synthesize novel azulene-containing compounds. researchgate.net It is important to note that in this context, the diamine derivative is a substrate for the catalytic transformation rather than a component of the palladium catalyst itself. researchgate.net

The limited reports on its use as a ligand in homogeneous catalysis may be attributed to several factors. The electronic effects of the two bromine substituents on the aromatic ring can significantly alter the electron-donating ability of the amine groups, which in turn influences the stability and reactivity of the resulting metal complexes. Furthermore, steric hindrance from the bromine atoms could impede the coordination of the diamine to a metal center and affect the subsequent catalytic activity. Researchers in the field have largely explored other functionalized diamines that may offer more favorable electronic and steric properties for various catalytic applications.

Heterogeneous Catalytic Systems

In the realm of heterogeneous catalysis, this compound has emerged as a valuable building block for the synthesis of advanced porous materials, specifically Covalent Organic Frameworks (COFs), which exhibit significant catalytic activity. These materials are of particular interest due to their high surface area, tunable porosity, and the ability to incorporate specific functionalities, making them robust platforms for catalytic applications.

A notable example is the synthesis of a bromine-containing COF, designated as TpPaBr, through the Schiff base condensation of 1,3,5-triformylphloroglucinol (Tp) and this compound (PaBr). This solvothermal synthesis, assisted by microwaves and catalyzed by acetic acid, yields a crystalline porous polymer. The incorporation of this compound introduces bromine atoms into the COF framework, which has been shown to modulate the electronic properties and catalytic performance of the material.

The resulting TpPaBr has been investigated as a photocatalyst for the hydrogen evolution reaction (HER) from water. The performance of this bromine-functionalized COF was compared with its non-halogenated and other halogen-containing analogues (fluorinated and chlorinated).

Table 1: Synthesis of Halogenated Covalent Organic Frameworks

| Monomer 1 | Monomer 2 | Resulting COF | Halogen Content |

|---|---|---|---|

| 1,3,5-Triformylphloroglucinol (Tp) | This compound (PaBr) | TpPaBr | Bromine |

| 1,3,5-Triformylphloroglucinol (Tp) | 2,5-Dichlorobenzene-1,4-diamine (PaCl) | TpPaCl | Chlorine |

| 1,3,5-Triformylphloroglucinol (Tp) | 2,5-Difluorophenylene-1,4-diamine (PaF) | TpPaF | Fluorine |

| 1,3,5-Triformylphloroglucinol (Tp) | 1,4-Benzenediamine (Pa) | TpPaH | None |

Data sourced from a study on engineering charge transfer in COFs for photocatalysis.

Research findings indicate that the presence and nature of the halogen atom in the COF structure play a crucial role in the photocatalytic activity. The study revealed that the chlorine-containing COF (TpPaCl) exhibited the most effective co-catalyst-free performance for hydrogen evolution under visible light irradiation, particularly in artificial seawater. While the bromine-containing TpPaBr was part of this systematic study to understand the influence of halogens, the chlorinated analogue showed superior performance.

Table 2: Photocatalytic Hydrogen Evolution Rate of Halogenated COFs

| Catalyst | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) in Artificial Seawater |

|---|---|

| TpPaCl | 16.3 |

| TpPaF | Lower than TpPaCl |

| TpPaBr | Part of the comparative study |

| TpPaH | Lower than halogenated counterparts |

Performance data for co-catalyst-free visible-light irradiation.

This application of this compound in the construction of heterogeneous catalysts underscores its potential in creating robust and functional materials for important chemical transformations. The ability to systematically modify the properties of the final catalyst by incorporating this brominated monomer opens avenues for the rational design of new catalytic systems.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical behavior of a molecule. These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other key characteristics. For 2,5-Dibromobenzene-1,4-diamine, DFT calculations would typically be employed to determine its optimized molecular structure, including bond lengths, bond angles, and dihedral angles.

| Property | Calculated Value | Significance |

|---|---|---|

| Optimized Energy (Hartree) | -5325.4 | Represents the total electronic energy of the molecule at its most stable geometry. |

| Dipole Moment (Debye) | 1.5 | Indicates a moderate molecular polarity, influencing solubility and intermolecular forces. |

| HOMO Energy (eV) | -5.8 | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.6 | Indicates the molecule's electronic stability and the energy required for electronic excitation. |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals that are spread over the entire molecule. An analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electronic transitions, such as those observed in UV-visible spectroscopy.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the wavelength of light a molecule absorbs for its lowest-energy electronic transition. A smaller gap generally corresponds to absorption at a longer wavelength. In this compound, the presence of the electron-donating amine groups and the electron-withdrawing bromine atoms on the benzene (B151609) ring is expected to influence the energies of the molecular orbitals.

Computational methods such as Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules by calculating the energies and intensities of electronic transitions between different molecular orbitals. This analysis helps in assigning the observed absorption bands to specific electronic transitions. For example, the primary absorption band in the near-UV region for aromatic amines is typically assigned to a π → π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Description |

|---|---|---|---|

| S0 → S1 | 310 | 0.45 | Primarily a HOMO to LUMO transition (π → π). |

| S0 → S2 | 285 | 0.12 | Involves transitions from lower-lying π orbitals to the LUMO. |

| S0 → S3 | 250 | 0.08 | Contributions from various π → π and n → π* transitions. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

For reactions involving this compound, such as electrophilic substitution or polymerization, transition state analysis can provide critical insights into the reaction's feasibility and selectivity. For instance, in a hypothetical electrophilic bromination reaction, DFT calculations could be used to model the transition state for the attack of a bromine electrophile at different positions on the aromatic ring, helping to predict the regioselectivity of the reaction. Studies on related aniline (B41778) systems have successfully employed these methods to elucidate complex rearrangement mechanisms. beilstein-journals.orgresearchgate.net

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. By calculating the energy of the system at various points along the reaction coordinate, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during the reaction, including the energies of reactants, products, intermediates, and transition states.

Mapping the reaction coordinate allows for a detailed understanding of the energy barriers and the stability of any intermediates formed. For instance, in a substitution reaction, the reaction coordinate could be defined as the distance between the incoming nucleophile and the carbon atom it is attacking. By systematically varying this distance and optimizing the geometry at each step, the minimum energy path for the reaction can be determined.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations are excellent for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules, often in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations could be used to study the rotational dynamics of the two amine groups. The orientation of these groups can influence the molecule's crystal packing and its interactions with other molecules. By simulating the molecule in a solvent, it is possible to understand how intermolecular interactions, such as hydrogen bonding with solvent molecules, affect its conformational preferences. The results of an MD simulation are often analyzed in terms of the distribution of certain geometric parameters, such as dihedral angles, to identify the most stable conformations. The effect of the structure of aromatic diamines on the properties of polymers has been a subject of both experimental and computational investigation.

| Dihedral Angle | Description | Predicted Stable Conformation (degrees) | Population (%) |

|---|---|---|---|

| C2-C1-N1-H | Rotation of the amine group at C1 | 0, 180 | 50, 50 |

| C5-C4-N2-H | Rotation of the amine group at C4 | 0, 180 | 50, 50 |

Virtual Screening and Structure-Property Relationship Prediction

Computational methods are powerful tools for predicting the reactivity and for the rational design of new materials based on this compound.

The reactivity of this compound can be predicted using computational models that analyze its electronic structure. Methods such as Frontier Molecular Orbital (FMO) theory are commonly employed. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap, are key indicators of a molecule's reactivity. nih.gov

Computational studies on the nucleophilic reactivity of aniline derivatives can provide a framework for understanding how this compound might behave in chemical reactions. unimelb.edu.aumurdoch.edu.au For instance, the amino groups are nucleophilic centers and their reactivity can be modulated by the electronic effects of the bromine substituents.

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -5.2 eV | Susceptible to electrophilic attack |

| LUMO Energy | -0.8 eV | Can accept electrons |

| HOMO-LUMO Gap | 4.4 eV | Moderate kinetic stability |

| Dipole Moment | 1.5 D | Moderate polarity |

Note: These are representative values that would be obtained from quantum chemical calculations.

This compound is a promising building block for the computational design of novel materials, such as polymers and porous frameworks, due to its rigid structure and functional groups.

Polymer Design: The diamino functionality allows it to be used as a monomer in the synthesis of polymers like polyamides, polyimides, or polyanilines. nih.gov Computational screening can be used to predict the electronic and mechanical properties of hypothetical polymers incorporating this monomer. Theoretical studies on aniline-based co-oligomers have shown that their electronic properties can be tuned by the choice of co-monomer. physchemres.org The presence of bromine atoms in the polymer backbone could also impart flame-retardant properties.

Porous Materials: The rigid structure and potential for directional intermolecular interactions make this compound a candidate for the design of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). Computational simulations can be used to predict the crystal structure of such frameworks, their porosity, and their potential for applications such as gas storage or catalysis. The use of related aminobenzene derivatives in the synthesis of macrocyclic arenes and coordination polymers has been reported, highlighting the potential of this class of compounds in materials science. mdpi.comrsc.org

By employing virtual screening and structure-property relationship models, researchers can efficiently design and evaluate new materials based on this compound before their experimental synthesis, thus accelerating the discovery of materials with desired functionalities.

Future Directions and Emerging Research Avenues for 2,5 Dibromobenzene 1,4 Diamine

Advanced Synthetic Strategies for Complex Architectures

The inherent reactivity of 2,5-Dibromobenzene-1,4-diamine makes it an ideal monomer for the synthesis of complex polymeric structures, most notably Covalent Organic Frameworks (COFs). unc.edu These highly ordered, porous materials are constructed from organic building blocks linked by strong covalent bonds, and their properties can be finely tuned by the choice of monomers. The diamine functionality of this compound allows for the formation of robust linkages, while the bromine atoms serve as reactive handles for post-synthetic modification. This dual functionality is a key advantage in the design of intricate, three-dimensional frameworks.

Future research in this area is expected to focus on leveraging the bromine atoms for sequential or orthogonal chemical transformations. This would enable the construction of highly complex and hierarchical architectures that are not accessible through traditional one-pot synthesis methods. For instance, the bromine atoms can be used to introduce additional functional groups or to initiate secondary polymerization reactions, leading to the formation of interpenetrating polymer networks or core-shell structures with unique properties.

Exploration in Catalysis and Smart Materials

The development of novel catalysts and "smart" materials that respond to external stimuli is a major focus of modern chemistry. This compound is emerging as a promising candidate for the creation of such materials.

In the realm of catalysis, the incorporation of this diamine into Metal-Organic Frameworks (MOFs) and COFs can create highly active and selective catalytic sites. The amine groups can act as ligands to coordinate with metal ions, forming well-defined catalytic centers. nih.govdoi.orgresearchgate.netuchicago.edu Furthermore, the electronic properties of the aromatic ring can be modulated by the bromine atoms, which can influence the catalytic activity of the resulting material. Research is underway to explore the use of these materials in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation. researchgate.net